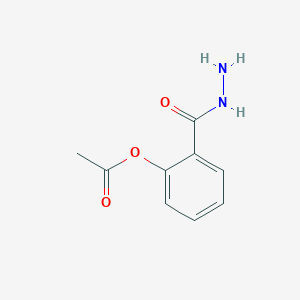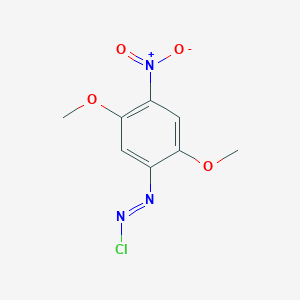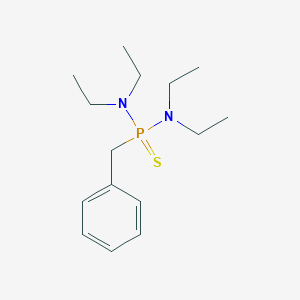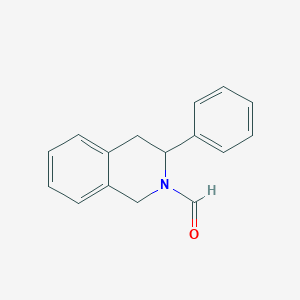![molecular formula C7H10Cl6Si2 B12551864 (Bicyclo[2.2.1]heptane-2,5-diyl)bis(trichlorosilane) CAS No. 179550-63-1](/img/structure/B12551864.png)
(Bicyclo[2.2.1]heptane-2,5-diyl)bis(trichlorosilane)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(Bicyclo[221]heptane-2,5-diyl)bis(trichlorosilane) is a chemical compound that features a bicyclic structure with silicon atoms bonded to chlorine atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (Bicyclo[2.2.1]heptane-2,5-diyl)bis(trichlorosilane) typically involves the reaction of bicyclo[2.2.1]heptane derivatives with trichlorosilane. One common method includes the use of a catalyst to facilitate the reaction under controlled temperature and pressure conditions. The reaction may proceed as follows:
Starting Materials: Bicyclo[2.2.1]heptane and trichlorosilane.
Catalyst: A suitable catalyst such as a transition metal complex.
Reaction Conditions: The reaction is carried out at elevated temperatures, typically around 100-150°C, and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In an industrial setting, the production of (Bicyclo[2.2.1]heptane-2,5-diyl)bis(trichlorosilane) may involve large-scale reactors with precise control over reaction parameters. Continuous flow reactors can be used to enhance the efficiency and yield of the product. The process may also include purification steps such as distillation or recrystallization to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(Bicyclo[2.2.1]heptane-2,5-diyl)bis(trichlorosilane) can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atoms can be substituted with other nucleophiles such as alcohols, amines, or thiols.
Reduction Reactions: The compound can be reduced to form silane derivatives.
Oxidation Reactions: Oxidation can lead to the formation of siloxane compounds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include alcohols, amines, and thiols, typically under basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Major Products Formed
Substitution: Formation of (Bicyclo[2.2.1]heptane-2,5-diyl)bis(alkoxysilane), (Bicyclo[2.2.1]heptane-2,5-diyl)bis(aminosilane), etc.
Reduction: Formation of (Bicyclo[2.2.1]heptane-2,5-diyl)silane.
Oxidation: Formation of (Bicyclo[2.2.1]heptane-2,5-diyl)siloxane.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (Bicyclo[221]heptane-2,5-diyl)bis(trichlorosilane) is used as a precursor for the synthesis of various organosilicon compounds
Biology and Medicine
While direct applications in biology and medicine are limited, derivatives of this compound may be explored for their potential use in drug delivery systems or as building blocks for biologically active molecules.
Industry
In the industrial sector, (Bicyclo[2.2.1]heptane-2,5-diyl)bis(trichlorosilane) is utilized in the production of advanced materials, including high-performance polymers and coatings. Its ability to form stable silicon-carbon bonds makes it valuable in the development of durable and heat-resistant materials.
Wirkmechanismus
The mechanism of action of (Bicyclo[2.2.1]heptane-2,5-diyl)bis(trichlorosilane) involves the interaction of its silicon-chlorine bonds with various nucleophiles. The silicon atoms act as electrophilic centers, attracting nucleophiles and facilitating substitution reactions. The bicyclic structure provides rigidity and stability to the compound, influencing its reactivity and interaction with other molecules.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Bicyclo[2.2.1]heptane-2,5-diyl)bis(trimethylsilane): Similar structure but with trimethylsilane groups instead of trichlorosilane.
Bicyclo[2.2.1]heptane-2,5-diyl)bis(dichlorosilane): Contains dichlorosilane groups, leading to different reactivity.
Bicyclo[2.2.1]heptane-2,5-diyl)bis(methoxysilane): Features methoxysilane groups, which may alter its chemical properties.
Uniqueness
(Bicyclo[221]heptane-2,5-diyl)bis(trichlorosilane) is unique due to its combination of a rigid bicyclic structure and highly reactive trichlorosilane groups
Eigenschaften
CAS-Nummer |
179550-63-1 |
|---|---|
Molekularformel |
C7H10Cl6Si2 |
Molekulargewicht |
363.0 g/mol |
IUPAC-Name |
trichloro-(5-trichlorosilyl-2-bicyclo[2.2.1]heptanyl)silane |
InChI |
InChI=1S/C7H10Cl6Si2/c8-14(9,10)6-2-4-1-5(6)3-7(4)15(11,12)13/h4-7H,1-3H2 |
InChI-Schlüssel |
IPYYZKRPOLGNAU-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2CC(C1CC2[Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-(3-Thiabicyclo[3.2.0]hepta-1,4,6-trien-2-yl)-3-thiabicyclo[3.2.0]hepta-1,4,6-triene](/img/structure/B12551802.png)




![1-[4-Bromo-5-(bromomethylidene)-2-oxo-2,5-dihydrofuran-3-yl]butyl acetate](/img/structure/B12551819.png)
![2-Butyl-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline](/img/structure/B12551823.png)
methyl}-1,3,4-oxadiazole](/img/structure/B12551825.png)
![3-{(E)-[(3,4,5-Trimethoxyphenyl)methylidene]amino}-2H-1-benzopyran-2-one](/img/structure/B12551827.png)
![N,N'-Bis[(anthracen-9-yl)methyl]-N,N'-dipropylmethanediamine](/img/structure/B12551839.png)
![N-[(E)-hydrazinylidenemethyl]-2,4-dimethyl-5-(trifluoromethyl)benzamide](/img/structure/B12551849.png)



